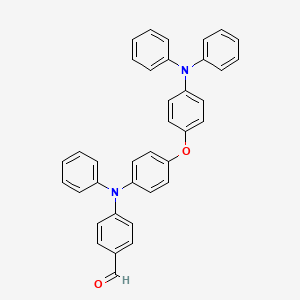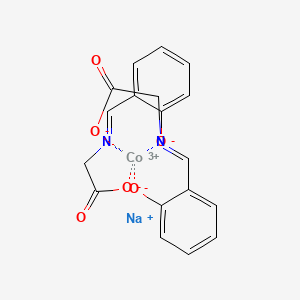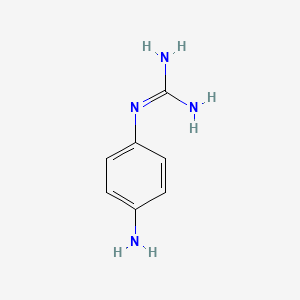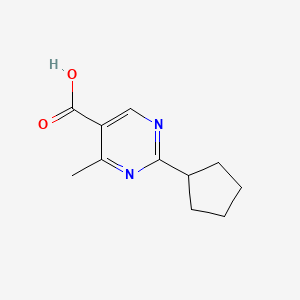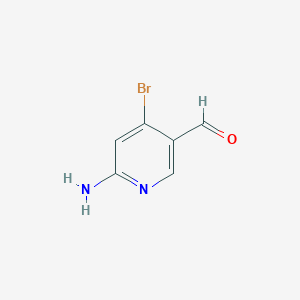
6-Amino-4-bromonicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-4-bromonicotinaldehyde is a chemical compound with the molecular formula C6H5BrN2O It is a derivative of nicotinaldehyde, characterized by the presence of an amino group at the 6th position and a bromine atom at the 4th position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-bromonicotinaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of nicotinaldehyde followed by amination. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The resulting 4-bromonicotinaldehyde is then subjected to amination using ammonia or an amine source under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for bromination and amination steps to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 6-Amino-4-bromonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as in the Ullmann amination reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as copper catalysts and ammonia are used in Ullmann-type reactions.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols or amines.
Substitution: Produces various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
6-Amino-4-bromonicotinaldehyde has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including natural product alkaloids like fusaric acid.
Biology: It is used in the study of enzyme mechanisms and as a building block for bioactive compounds.
Medicine: The compound is involved in the synthesis of potential pharmaceutical agents with various biological activities.
Industry: It is utilized in the development of new materials with specific organic properties and in the production of agricultural fungicides.
Mecanismo De Acción
The mechanism of action of 6-Amino-4-bromonicotinaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or modulator of enzyme activity by binding to active sites or altering enzyme conformation. The exact pathways and targets depend on the specific application and the nature of the compound it interacts with .
Comparación Con Compuestos Similares
6-Bromonicotinaldehyde: Lacks the amino group, making it less reactive in certain substitution reactions.
4-Amino-6-bromonicotinaldehyde: Similar structure but with different substitution pattern, affecting its reactivity and applications.
6-Amino-4-chloronicotinaldehyde:
Uniqueness: 6-Amino-4-bromonicotinaldehyde is unique due to the presence of both an amino group and a bromine atom on the pyridine ring, which provides a balance of reactivity and stability. This makes it a versatile intermediate for various synthetic applications and research purposes.
Propiedades
Fórmula molecular |
C6H5BrN2O |
|---|---|
Peso molecular |
201.02 g/mol |
Nombre IUPAC |
6-amino-4-bromopyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H5BrN2O/c7-5-1-6(8)9-2-4(5)3-10/h1-3H,(H2,8,9) |
Clave InChI |
HTRPBPQOGOGNSC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1N)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


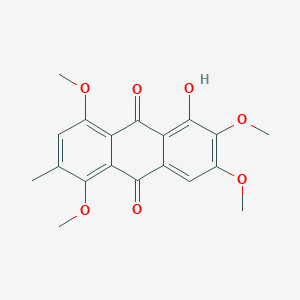
![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]propan-1-one](/img/structure/B13148054.png)

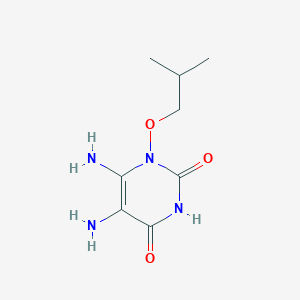
![6-(tert-Butoxycarbonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13148071.png)
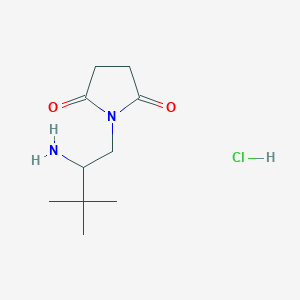
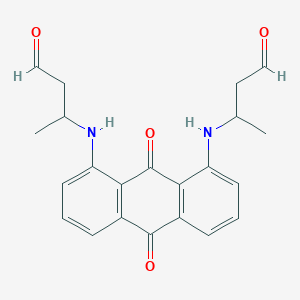
![7-(3-Bromophenyl)-7H-dibenzo[c,g]carbazole](/img/structure/B13148081.png)
